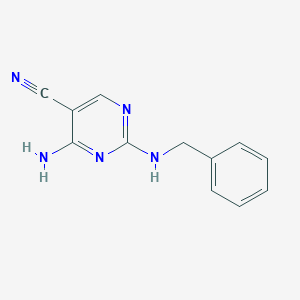![molecular formula C18H16N4O3S B276419 3-[(4-Methoxyphenoxy)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276419.png)
3-[(4-Methoxyphenoxy)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methoxyphenoxy)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention from the scientific community due to its potential pharmacological properties. The compound is a member of the triazolo-thiadiazole family and has been studied for its potential use as a therapeutic agent in various diseases.
Mecanismo De Acción
The exact mechanism of action of 3-[(4-Methoxyphenoxy)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that the compound may exert its pharmacological effects by inhibiting various enzymes and signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, the compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It also has a high degree of purity, which makes it suitable for various biochemical and pharmacological assays. However, the compound has some limitations as well. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied for its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 3-[(4-Methoxyphenoxy)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to study its potential use as a therapeutic agent in various diseases such as cancer, diabetes, and inflammation. Another direction is to investigate its mechanism of action and identify the enzymes and signaling pathways that it targets. Additionally, future research can focus on improving the solubility and bioavailability of the compound, which can enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-[(4-Methoxyphenoxy)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxybenzyl chloride with 4-methoxyphenyl hydrazine to form 4-methoxyphenyl hydrazone. The hydrazone is then condensed with 2-chloro-1,3-thiazole-5-carbaldehyde to form the triazolo-thiadiazole ring system. The final product is obtained by the reaction of the triazolo-thiadiazole with formaldehyde in the presence of sodium hydroxide.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential use in the treatment of various diseases such as cancer, diabetes, and inflammation. Studies have shown that the compound has a significant inhibitory effect on cancer cell growth and proliferation. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various animal models.
Propiedades
Nombre del producto |
3-[(4-Methoxyphenoxy)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C18H16N4O3S |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
3-[(4-methoxyphenoxy)methyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4O3S/c1-23-13-5-3-12(4-6-13)17-21-22-16(19-20-18(22)26-17)11-25-15-9-7-14(24-2)8-10-15/h3-10H,11H2,1-2H3 |
Clave InChI |
WHZVQSMLMPIXBV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminosulfonyl)phenyl]-2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B276336.png)
![2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B276337.png)
![(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetonitrile](/img/structure/B276338.png)
![3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B276339.png)
![N-[(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetyl]-N'-phenylurea](/img/structure/B276341.png)
![3-(2-oxopropyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B276342.png)
![N-methyl-N'-({[4-oxo-3-(tetrahydro-2-furanylmethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)urea](/img/structure/B276344.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide](/img/structure/B276347.png)
![N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B276352.png)
![N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B276353.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-cyano-2-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B276354.png)
![N-[5-cyano-2-(1-piperidinyl)-4-pyrimidinyl]-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B276356.png)
![N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B276357.png)
